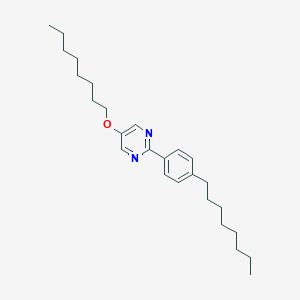

5-(Octyloxy)-2-(4-octylphenyl)pyrimidine

説明

Historical Context of Pyrimidine-Based Liquid Crystal Compounds

The development of pyrimidine-based LCs emerged in the 1980s as researchers sought alternatives to biphenyl and Schiff base systems. Early work by Chisso Corporation (EP0293763A2, US4906400A) revealed that 5-alkoxy-2-(4-alkylphenyl)pyrimidines exhibited unprecedented smectic phase stability. These compounds addressed two critical limitations of prior LC materials:

- Thermal Stability : Pyrimidine’s electron-deficient aromatic core enhances dipole-dipole interactions, raising clearing points by 15–20°C compared to phenyl-based analogs.

- Viscosity Reduction : The linear octyl/oxtyloxy chains lower rotational viscosity (γ₁ ≈ 0.15 Pa·s at 30°C), enabling sub-millisecond switching in ferroelectric devices.

Phase behavior studies (Table 1) demonstrated that increasing alkyl chain length from C₆ to C₁₆ systematically modulates mesophase ranges, with C₈ chains providing optimal SmC stability.

Table 1: Phase Transition Trends in 5-Alkoxy-2-(4-Alkylphenyl)pyrimidines

| Alkyl Chain Length (R₁/R₂) | Phase Sequence (°C) | ΔTSmC (°C) |

|---|---|---|

| C₆/C₆ | Cr 52 – SmC 68 – Iso | 16 |

| C₈/C₈ (Target Compound) | Cr 45 – SmC 78 – Iso 82 | 33 |

| C₁₀/C₁₀ | Cr 38 – SmC 75 – Iso 80 | 37 |

Role in Smectic and Ferroelectric Liquid Crystal Research

The compound’s ferroelectric properties arise from its tilted SmC phase, which generates spontaneous polarization (Pₛ ≈ 14.7 nC/cm² at 20°C) when doped with chiral agents. Key advancements include:

- Electro-Optic Performance : In prototype displays, response times reached 40 μs at 40°C—threefold faster than 5-alkyl-2-(4-alkoxyphenyl)pyrimidine analogs. This stems from reduced viscosity and enhanced molecular tilt angles (θ ≈ 22°).

- Mixture Compatibility : Binary mixtures with chiral dopants (e.g., S-811) maintain SmC* stability up to 30 wt%, enabling tunable Pₛ without phase separation.

- Surface Alignment : The compound’s weak anchoring energy (≈10⁻⁴ J/m²) facilitates uniform bookshelf geometry in polyimide-coated cells, critical for contrast ratio optimization.

Synthetic Methodology

Industrial-scale production (≥99.5% purity) involves:

- Cyclization : 4-Octylphenol reacts with 5-bromo-2-chloropyrimidine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).

- Etherification : Intermediate 5-hydroxy-2-(4-octylphenyl)pyrimidine undergoes Williamson synthesis with 1-bromooctane (KOH, TBAB, toluene).

- Purification : Sequential recrystallization from ethanol/heptane mixtures removes positional isomers.

特性

CAS番号 |

121640-97-9 |

|---|---|

分子式 |

C26H40N2O |

分子量 |

396.6 g/mol |

IUPAC名 |

5-octoxy-2-(4-octylphenyl)pyrimidine |

InChI |

InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-16-18-24(19-17-23)26-27-21-25(22-28-26)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |

InChIキー |

GQQFQIIFWLXSCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |

正規SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |

同義語 |

5-(Octyloxy)-2-(4-octylphenyl)-pyrimidine |

製品の起源 |

United States |

類似化合物との比較

5-(4-Octyloxyphenyl)-2-(4-hydroxyphenyl)-1,3-pyrimidine (CAS 118106-69-7)

- Molecular Formula : C24H28N2O2

- Key Differences: Replaces the 4-octylphenyl group with a 4-hydroxyphenyl substituent. The hydroxyl group introduces polarity and hydrogen-bonding capacity, reducing solubility in nonpolar solvents compared to the target compound. Likely exhibits a higher melting point due to intermolecular hydrogen bonding .

Pyrano[2,3-c]pyrazole Derivative (CAS 63777-07-1)

- Molecular Formula : C24H28N2O2

- Key Differences: Features a fused pyrano-pyrazole core instead of a pyrimidine ring. Contains a methylpropoxy group, which may impart higher reactivity due to the pyrazole moiety’s electron-rich nature. Likely diverges in application, with pyrano-pyrazoles often explored in agrochemicals or photoluminescent materials .

Comparative Analysis of Physical and Chemical Properties

The table below summarizes inferred properties based on structural differences:

| Property | This compound | 5-(4-Octyloxyphenyl)-2-(4-hydroxyphenyl)-1,3-pyrimidine | Pyrano[2,3-c]pyrazole Derivative |

|---|---|---|---|

| Lipophilicity | High (dual octyl chains) | Moderate (hydroxyl group reduces hydrophobicity) | Moderate (methylpropoxy group) |

| Melting Point | Likely low (flexible alkyl chains) | Higher (hydrogen bonding) | Variable (dependent on crystal packing) |

| Applications | Liquid crystals, organic semiconductors | Pharmaceuticals, polar solvents | Agrochemicals, optoelectronics |

Functional Group Impact

- Octyloxy vs. Hydroxyl Groups : The octyloxy group in the target compound enhances thermal stability and mesophase range compared to hydroxyl-containing analogs, which may degrade under high temperatures due to dehydration .

- Pyrimidine vs. Pyrazole Cores : Pyrimidines exhibit superior π-π stacking for electronic applications, while pyrazoles offer nitrogen-rich sites for coordination chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine, and how can purity be validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Suzuki coupling reactions, leveraging pyrimidine core functionalization. Key steps include alkylation of hydroxyl groups with octyl chains under basic conditions (e.g., K₂CO₃ in DMF) . Purity validation requires HPLC (≥95% purity) and structural confirmation via (e.g., characteristic peaks at δ 0.88 ppm for terminal CH₃ groups) and mass spectrometry (expected [M+H]⁺ at m/z 396.6 for C₂₆H₄₀N₂O) .

Q. How does the molecular structure of this compound influence its mesogenic properties?

- Methodological Answer : The biphenyl-pyrimidine core with octyloxy chains promotes liquid crystalline behavior. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are used to identify mesophases (e.g., nematic/smectic transitions). Computational modeling (DFT) predicts molecular packing and dipole alignment, correlating with experimental data .

Advanced Research Questions

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer : Use a split-plot design with abiotic (hydrolysis, photolysis) and biotic (microbial degradation) factors. For hydrolysis, vary pH (3–9) and temperature (20–60°C), monitoring degradation via LC-MS. For photolysis, employ UV-Vis spectroscopy under simulated sunlight. Biotic studies require soil/water microcosms with GC-MS analysis to detect metabolites (e.g., pyrimidine ring cleavage products) .

Q. How can contradictions in bioactivity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:

- Use DMSO stocks (<0.1% v/v) to avoid solvent interference.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity.

- Cross-reference with SAR (structure-activity relationship) studies on analogs (e.g., 5-lipoxygenase inhibitors with pyrimidine scaffolds) .

Q. What computational strategies predict the compound’s interaction with lipid membranes or protein targets?

- Methodological Answer :

- Membrane Permeability : MD simulations with CHARMM36 force field to assess octyl chain insertion into lipid bilayers.

- Protein Docking : Autodock Vina or Schrödinger Suite for virtual screening against targets (e.g., kinases). Validate with mutagenesis studies on key binding residues .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor degradation via UPLC-PDA.

- Light Sensitivity : Store in amber glass vs. clear vials; quantify photodegradants using LC-QTOF-MS.

- Oxidative Stability : Add antioxidants (e.g., BHT) and compare oxidation products via .

Data Analysis & Interpretation

Q. How to address low reproducibility in spectroscopic characterization of the compound?

- Methodological Answer :

- NMR Artifacts : Ensure deuterated solvent purity (e.g., CDCl₃) and exclude oxygen/moisture via freeze-pump-thaw cycles.

- Mass Spec Noise : Use high-resolution instruments (HRMS-ESI) and isotopic pattern matching to distinguish adducts .

Q. What statistical models are appropriate for dose-response studies involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. For EC₅₀/IC₅₀ calculations, use Hill slopes to assess cooperativity. Validate with bootstrap resampling (≥1000 iterations) to estimate confidence intervals .

Environmental & Safety Considerations

Q. What methodologies assess the ecotoxicological impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。